molecular formula C16H27NO5 B3290864 4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone CAS No. 868528-95-4

4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone

Cat. No.: B3290864
CAS No.: 868528-95-4
M. Wt: 313.39 g/mol
InChI Key: LCEPXCFIENMIGB-UHFFFAOYSA-N
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Description

The compound “4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Molecular Structure Analysis

The molecular structure of this compound involves the tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The photochemical oxidation of N,N-Bis-(tert-butoxycarbonyl)-1,4-dihydropyrazines was investigated by irradiation using a medium-pressure mercury lamp . The main products were isolated, and their structures were determined by spectral methods and single crystal X-ray diffraction analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are related to its structure as a tert-butyloxycarbonyl-protected amino acid . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mechanism of Action

The mechanism of action involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-oxocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-15(2,3)21-13(19)17(14(20)22-16(4,5)6)11-7-9-12(18)10-8-11/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPXCFIENMIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(=O)CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone
Reactant of Route 2
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4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone
Reactant of Route 3
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4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone
Reactant of Route 4
Reactant of Route 4
4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone
Reactant of Route 5
4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone
Reactant of Route 6
4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone

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